(E)-1-(4-methoxyphenyl)-3-(4-phenylsulfanylphenyl)prop-2-en-1-one
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Description
(E)-1-(4-methoxyphenyl)-3-(4-phenylsulfanylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H18O2S and its molecular weight is 346.44. The purity is usually 95%.
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Scientific Research Applications
Structural and Conformational Analysis
Research by Castro et al. (2013) focused on the conformation and crystal structure of arylsulfonamide para-alkoxychalcones, including a close derivative of the compound . Their study revealed the impact of an additional methylene group between the CH3 branch and the alkoxy O atom on the conformation and crystal packing, highlighting the role of weak interactions in stabilizing the crystal structure (Castro et al., 2013).
Synthesis and Characterization
Mahesha et al. (2021) described the synthesis of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors, including a chalcone derivative similar to our compound of interest. Their work detailed the cyclocondensation reactions involved and the structural characterization of the synthesized molecules, offering insights into the utility of such compounds in organic synthesis (Mahesha et al., 2021).
Optical and Electronic Properties
A study by Shkir et al. (2019) on chalcone derivatives investigated their linear and nonlinear optical properties, which are crucial for applications in optoelectronic and photonic devices. The research highlighted how structural modifications, such as the introduction of methoxy groups, can influence the optical properties and charge transport behavior of chalcone derivatives, making them potential candidates for semiconductor devices (Shkir et al., 2019).
Molecular Interactions and Crystal Packing
Investigations into the crystal packing and molecular interactions of similar compounds have been conducted to understand the role of non-covalent interactions in determining the structural properties of chalcone derivatives. Studies such as those by Zhang et al. (2011) have explored the significance of rare non-hydrogen bonding interactions, such as N⋯π and O⋯π, in the crystal packing of ethyl cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates (Zhang et al., 2011).
Antioxidant Activity
Research on 2'-aminochalcone derivatives, including compounds structurally related to the compound , has assessed their antioxidant activity. Sulpizio et al. (2016) synthesized and characterized various aminochalcones to determine their free radical scavenging ability, indicating the potential of these compounds in developing antioxidant agents (Sulpizio et al., 2016).
Properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(4-phenylsulfanylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2S/c1-24-19-12-10-18(11-13-19)22(23)16-9-17-7-14-21(15-8-17)25-20-5-3-2-4-6-20/h2-16H,1H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMKSNOOUBVAQH-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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